Benzenedecanoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester
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Overview
Description
Benzenedecanoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester is a chemical compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are commonly found in various natural and synthetic products. This particular compound is characterized by its unique structure, which includes a benzenedecanoic acid backbone with three methoxy groups and one methyl group, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenedecanoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester typically involves the esterification of benzenedecanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process. The use of a dehydrating agent, such as sulfuric acid, can help drive the reaction to completion by removing the water formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzenedecanoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products Formed
Hydrolysis: Benzenedecanoic acid and ethanol.
Reduction: Corresponding alcohols.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Benzenedecanoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenedecanoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The methoxy and methyl groups on the benzene ring can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3,4,5-trimethoxy-, methyl ester: Similar structure with three methoxy groups on the benzene ring.
Benzoic acid, 2,4,6-trimethyl-, methyl ester: Similar structure with three methyl groups on the benzene ring.
Uniqueness
Benzenedecanoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
138729-63-2 |
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Molecular Formula |
C22H36O5 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
ethyl 10-(2,3,4-trimethoxy-6-methylphenyl)decanoate |
InChI |
InChI=1S/C22H36O5/c1-6-27-20(23)15-13-11-9-7-8-10-12-14-18-17(2)16-19(24-3)22(26-5)21(18)25-4/h16H,6-15H2,1-5H3 |
InChI Key |
JWLOPMQJYGPBAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCC1=C(C(=C(C=C1C)OC)OC)OC |
Origin of Product |
United States |
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